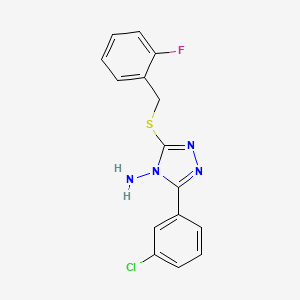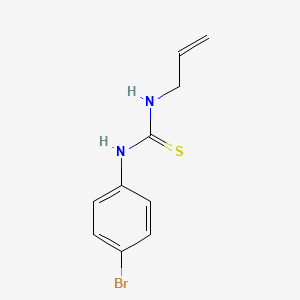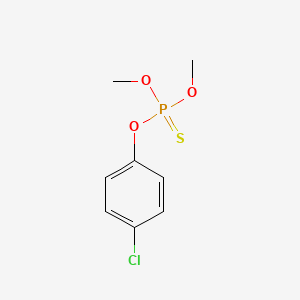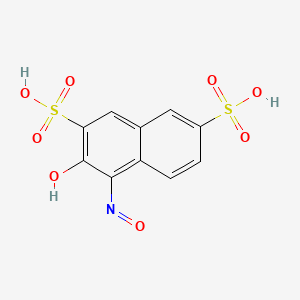
N,N,2-triethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-triethylbutanamide is an organic compound with the molecular formula C10H21NO. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its linear structure and is part of the amide family, which are compounds containing a carbonyl group (C=O) linked to a nitrogen atom (N).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triethylbutanamide can be achieved through various methods. One common approach involves the reaction of a nitrile with di-tert-butyl dicarbonate in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, making it a mild and practical method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and primary use in research settings. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
N,N,2-triethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N,N,2-triethylbutanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic uses, including drug development and delivery systems.
Industry: Applications in the development of new materials and chemical processes.
作用機序
The mechanism by which N,N,2-triethylbutanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function and activity of these biomolecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
N,N,2-trimethylbutanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,2-triethylbutanamine: An amine derivative with similar structural features.
Uniqueness
N,N,2-triethylbutanamide is unique due to its specific ethyl substitutions, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable in research settings where specific structural features are required.
特性
CAS番号 |
79868-38-5 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
N,N,2-triethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-5-9(6-2)10(12)11(7-3)8-4/h9H,5-8H2,1-4H3 |
InChIキー |
KLVRKNJSKXACLQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![ethyl 2-{2-(4-butoxy-3-methoxyphenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004652.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)



![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)


![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
